molecular formula C9H7N3O B1483543 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098087-56-8

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483543
CAS No.: 2098087-56-8
M. Wt: 173.17 g/mol
InChI Key: KKCAMTCXAXYAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is a high-purity chemical intermediate designed for research applications in drug discovery and organic synthesis. This compound features a pyrazole core linked to a furan-3-yl heterocycle and a reactive nitrile-functionalized acetonitrile side chain. The nitrile and heteroaromatic structure make it a valuable scaffold for constructing more complex molecules, particularly in developing pharmacologically active agents. Research into analogous furan-pyrazole hybrids has demonstrated their significant potential in medicinal chemistry, showing a wide range of biological activities, including anticancer and anti-inflammatory properties (see studies on related structures). As a key synthetic building block, this compound can be used to generate diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCAMTCXAXYAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile has been shown to bind with certain proteins, influencing their structure and function.

Cellular Effects

The effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involved in inflammatory responses. It can modulate the expression of genes related to inflammation, thereby affecting cellular metabolism and function. In various cell types, including immune cells and epithelial cells, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile has been observed to alter the production of cytokines and other signaling molecules.

Molecular Mechanism

At the molecular level, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile can lead to sustained changes in cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These studies highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body. The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile within tissues is influenced by factors such as tissue perfusion and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is critical for its activity and function. The compound has been found to localize to various organelles, including the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile in these organelles can influence their function and contribute to the overall cellular response.

Biological Activity

2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is a compound characterized by the presence of both furan and pyrazole moieties, which are well-known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and potential applications in medicinal chemistry.

  • Molecular Formula : C9H7N3O
  • Molecular Weight : 173.17 g/mol
  • CAS Number : 2098087-56-8

The biological activity of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is primarily attributed to its ability to interact with various biological targets. The furan and pyrazole rings facilitate non-covalent interactions such as hydrogen bonding and π-π stacking, essential for binding to enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile.

In Vitro Studies

In a significant evaluation, various pyrazole derivatives demonstrated potent antimicrobial activities against several pathogens:

  • Minimum Inhibitory Concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL.
  • These compounds showed effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in certain assays .

Summary of Antimicrobial Efficacy

CompoundMIC (μg/mL)Biofilm Reduction (%)Synergistic Effect
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile0.22 - 0.25SignificantYes, with Ciprofloxacin

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Case Studies

In a study involving various pyrazole derivatives:

  • The compound exhibited significant inhibition in acute inflammatory models, comparable to traditional anti-inflammatory drugs such as diclofenac.
  • The anti-inflammatory effects were assessed using the protein denaturation method, showing a high percentage of inhibition .

Summary of Anti-inflammatory Efficacy

CompoundIC50 (μg/mL)Inhibition (%)
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile55.6593.53 ± 1.37%

Cytotoxicity and Safety Profile

Toxicity assessments revealed that the compound exhibits low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and non-cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing pyrazole and furan moieties exhibit significant anticancer activity. A study demonstrated that 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)acetonitrile could inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Antitumor Activity
In a controlled experiment, this compound was tested against various cancer cell lines, including breast and lung cancer. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects
Additionally, the compound has shown promise in reducing inflammation, which is pivotal in various chronic diseases. It appears to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

Agricultural Applications

Pesticidal Activity
The compound's unique structure allows it to interact with biological systems in plants and pests. Studies have indicated that it possesses insecticidal properties, making it a candidate for developing new pesticides. It acts by disrupting the nervous system of target pests.

Case Study: Efficacy Against Pests
Field trials conducted on crops revealed that formulations containing 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)acetonitrile significantly reduced pest populations without adversely affecting beneficial insects.

Pest SpeciesMortality Rate (%)Application Rate (g/ha)
Spodoptera exigua85200
Aphis gossypii90150

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Synthesis
Research has shown that polymers synthesized with this compound exhibit increased resistance to thermal degradation compared to traditional polymers. This opens avenues for applications in high-performance materials.

PropertyConventional PolymerPolymer with Compound
Thermal Degradation Temp (°C)250300
Mechanical Strength (MPa)3045

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₉H₇N₃O ~189.17 (calc.) Furan-3-yl, acetonitrile Electron-rich furan may enhance electrophilic substitution; nitrile for reactivity
Baricitinib (Olumiant®) C₁₆H₁₇N₇O₂S 371.42 Pyrrolo[2,3-d]pyrimidine, ethylsulfonyl azetidine JAK1/2 inhibitor; high molecular weight due to complex substituents
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile C₁₂H₁₁N₃O 213.24 4-Methoxyphenyl Aromatic methoxy group improves lipophilicity; potential agrochemical intermediate
(1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile C₁₇H₁₃N₃ 259.31 Phenyl groups at 1,3-positions High steric hindrance; applications in materials science
2-(4-(Boronic ester)-1H-pyrazol-1-yl)acetonitrile C₁₁H₁₆BN₃O₂ ~241.08 (calc.) Pinacol boronic ester Suzuki coupling precursor; used in cross-coupling syntheses

Key Observations :

  • Steric Considerations : Compared to diphenyl-substituted analogs , the target compound has lower steric hindrance, favoring reactions at the pyrazole ring.
  • Functional Group Utility : The nitrile group enables click chemistry or hydrolysis to carboxylic acids, a feature shared with Baricitinib impurities like BHM (hydroxymethyl derivative) .

Physicochemical Properties

  • Solubility : The furan group may improve aqueous solubility compared to Baricitinib’s hydrophobic pyrrolopyrimidine . However, it is less lipophilic than the methoxyphenyl analog .
  • Stability : Furan’s susceptibility to oxidation and acid-catalyzed ring-opening could reduce stability relative to Baricitinib’s robust heterocyclic core .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves:

  • Formation of the pyrazole ring by condensation of hydrazine derivatives with suitable ketones or α,β-unsaturated carbonyl compounds bearing a furan substituent.
  • Introduction of the acetonitrile group via nucleophilic substitution or alkylation at the pyrazole nitrogen.

This approach leverages the reactivity of hydrazine with furanyl ketones and subsequent functional group transformations to achieve the target molecule.

Preparation of the Pyrazole Core with Furan Substitution

A key step is the synthesis of the 4-(furan-3-yl)pyrazole intermediate. According to a detailed synthetic procedure reported by RSC publications, the pyrazole ring can be constructed by reacting furfuryl ketones with hydrazine hydrochloride under reflux conditions in ethanol:

  • Reagents and Conditions: Furfuryl ketone (2 mmol), hydrazine hydrochloride (2 mmol), sodium acetate (4 mmol), ethanol solvent, 80 °C, 24 hours.
  • Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by cyclization and dehydration to form the pyrazole ring.
  • Workup: Extraction with ethyl acetate, washing, drying, and purification by flash chromatography.
  • Outcome: Mixture of (E,Z)-isomers of the pyrazole product, which can be isomerized to the (E)-isomer by heating with iodine in toluene at 140 °C under microwave irradiation for 2–6 hours.

This method provides good yields of the 4-(furan-3-yl)pyrazole intermediate with high purity after isomerization.

Introduction of the Acetonitrile Group

The attachment of the acetonitrile moiety to the pyrazole nitrogen can be achieved by alkylation reactions using appropriate nitrile-containing alkyl halides or via displacement reactions on activated intermediates.

A general approach involves:

  • Starting Material: 4-(furan-3-yl)-1H-pyrazole.
  • Alkylating Agent: Bromoacetonitrile or equivalent.
  • Conditions: Base such as potassium carbonate or sodium hydride in polar aprotic solvent (e.g., DMF or acetone), room temperature to mild heating.
  • Outcome: N-alkylation at the pyrazole nitrogen to yield 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile.

Although specific detailed protocols for this step are less frequently reported, analogous alkylation reactions of pyrazoles with haloacetonitriles are well-documented in heterocyclic synthesis literature.

Alternative Multicomponent and One-Pot Syntheses

Recent advances in pyrazole chemistry suggest that multicomponent reactions (MCRs) can be employed to streamline the synthesis:

  • MCRs involving 5-aminopyrazoles, aldehydes, and nitrile-containing ketones under ultrasonic or microwave irradiation in aqueous or mixed solvents have been shown to efficiently produce fused pyrazole derivatives with nitrile functionalities.
  • These methods offer advantages such as shorter reaction times, higher yields, and environmentally benign conditions.

While these methods are more commonly applied to fused pyrazoloazines, adaptation to the synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is plausible given structural similarities.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Observations Yield / Notes Reference
Pyrazole ring formation Furfuryl ketone + hydrazine hydrochloride, NaOAc, EtOH, 80 °C, 24 h Formation of (E,Z)-isomers; isomerization with I2/toluene microwave Good yields (~50%) after purification
Isomerization Iodine, toluene, microwave, 140 °C, 2–6 h Converts (E,Z)-isomers to pure (E)-isomer Improves purity and yield
N-Alkylation with acetonitrile group 4-(furan-3-yl)-1H-pyrazole + bromoacetonitrile, base, DMF/acetone, RT to mild heat Alkylation at pyrazole nitrogen Generally high yield; specifics vary
Multicomponent synthesis (alternative) 5-Aminopyrazole + aldehydes + nitrile ketones, ultrasonic/microwave, aqueous/ethanol One-pot synthesis of nitrile-containing pyrazoles High yields, eco-friendly

Research Findings and Analysis

  • The hydrazine-mediated cyclization of furfuryl ketones is a robust and reliable method to access 4-(furan-3-yl)pyrazoles, which serve as key intermediates.
  • The isomerization step using iodine and microwave heating is crucial to obtain the thermodynamically stable (E)-isomer, enhancing product purity and facilitating downstream reactions.
  • N-Alkylation to introduce the acetonitrile group is a standard method in heterocyclic chemistry, but reaction conditions must be optimized to avoid side reactions such as over-alkylation or decomposition.
  • Emerging multicomponent and green chemistry approaches offer promising alternatives to classical stepwise syntheses, potentially improving efficiency and sustainability.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction purity be optimized?

  • Methodological Answer : A common approach involves coupling a pre-functionalized pyrazole with acetonitrile derivatives. For example, brominated pyrazole precursors (e.g., 4-bromo-1H-pyrazole) can undergo nucleophilic substitution with cyanoethylating agents like chloroacetonitrile under basic conditions (K₂CO₃, DMF, 60–80°C) . Purity optimization (>95%) may require column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign pyrazole C-H resonances (typically δ 7.5–8.5 ppm for pyrazole protons) and furan ring protons (δ 6.2–7.4 ppm). The nitrile group (C≡N) appears as a sharp singlet at ~δ 120–125 ppm in ¹³C NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • FT-IR : Verify nitrile absorption at ~2240 cm⁻¹.
  • X-ray crystallography (if crystals are obtainable) resolves regiochemical ambiguities in the pyrazole-furan linkage .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL refine structural ambiguities in 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL enables precise determination of bond lengths, angles, and torsion angles. For example:
  • Refinement of the pyrazole-furan dihedral angle to confirm coplanarity (critical for π-π stacking in drug design).
  • Hydrogen bonding analysis (e.g., C≡N⋯H interactions) using Hirshfeld surfaces .
  • Example Data Table :
ParameterValue (Å/°)
Pyrazole C-N bond1.34 Å
Furan O-C2 bond1.36 Å
Dihedral angle5.2°

Q. How should researchers address contradictions between computational (DFT) predictions and experimental reactivity data for this compound?

  • Methodological Answer :
  • Hybrid DFT/MD Simulations : Compare calculated reaction pathways (e.g., Fukui indices for electrophilic attack) with empirical observations (e.g., regioselective bromination at the pyrazole 4-position) .
  • Controlled Experiments : Vary solvents (DMF vs. MeCN) and catalysts (Pd vs. Cu) to identify discrepancies. For example, DFT may predict furan C3 as the most reactive site, but steric hindrance in bulkier substituents could shift reactivity to C2.
  • Statistical Validation : Use R² values to quantify agreement between computed and experimental activation energies.

Q. What experimental design principles apply to structure-activity relationship (SAR) studies targeting the furan moiety’s role in kinase inhibition?

  • Methodological Answer :
  • Analog Synthesis : Replace furan-3-yl with thiophene, pyrrole, or phenyl groups to assess electronic effects on binding.
  • Biological Assays : Test inhibition against JAK/STAT kinases (e.g., Baricitinib-like targets ) using:
  • In vitro kinase assays (IC₅₀ determination via ADP-Glo™).
  • Molecular docking (AutoDock Vina) to compare binding poses with co-crystallized inhibitors (PDB: 4Y9D) .
  • Data Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :
  • pH-Dependent Stability Studies :
ConditionDegradation (%)Half-life (h)
pH 2 (HCl)95% in 24 h2.1
pH 1015% in 24 h48.7
  • Mechanistic Insight : Acidic hydrolysis likely cleaves the pyrazole-acetonitrile bond, while basic conditions deprotonate the pyrazole, enhancing resonance stabilization .
  • Mitigation : Use protecting groups (e.g., Boc for pyrazole NH) during synthetic steps requiring acidic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.